1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride
Description
This compound belongs to the cyanine dye family, characterized by a conjugated polymethine chain bridging aromatic heterocycles. Its structure comprises:
- Quinolinium core: A 1,2,3,4-tetrahydroquinolinium moiety with a methoxy substituent at position 4.
- Indolylidene substituent: A 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene group linked via an ethylidene bridge to the quinolinium nitrogen.
- Counterion: Chloride (Cl⁻) balances the positive charge on the quinolinium nitrogen.
The extended conjugation between the indolylidene and quinolinium systems results in strong absorption in the visible spectrum, making it relevant for optical applications.
Properties
CAS No. |
27326-17-6 |
|---|---|
Molecular Formula |
C23H27ClN2O |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
6-methoxy-1-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium;chloride |
InChI |
InChI=1S/C23H27N2O.ClH/c1-23(2)19-9-5-6-10-21(19)24(3)22(23)13-15-25-14-7-8-17-16-18(26-4)11-12-20(17)25;/h5-6,9-13,15-16H,7-8,14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XXMSBXHSVOHTIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=[N+]3CCCC4=C3C=CC(=C4)OC)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a condensation reaction between a quaternized tetrahydro-6-methoxyquinoline salt and a 1,3,3-trimethyl-2H-indolium derivative. This approach is consistent with the preparation of various cyanine dyes and related indolium-based chromophores.
Stepwise Synthesis Outline
Preparation of the Indolium Salt Precursor
- Starting from 1,3,3-trimethyl-2H-indole, quaternization is performed using an alkyl halide (e.g., methyl chloride or chloride salts) to yield the indolium salt.
- The indolium salt is then converted to a reactive ylidene intermediate by deprotonation or by formation of an active methylene group adjacent to the nitrogen.
Synthesis of the Tetrahydro-6-methoxyquinolinium Salt
- The tetrahydroquinoline derivative substituted with a methoxy group at the 6-position is quaternized using an appropriate alkylating agent to form the quinolinium chloride salt.
-
- The indolium ylidene intermediate and the tetrahydroquinolinium salt are condensed under controlled conditions (often in polar solvents like ethanol or acetonitrile) to form the conjugated ethylidene bridge.
- The reaction is typically catalyzed by mild bases or acid catalysts depending on the substrates' reactivity.
-
- The crude product is purified by recrystallization or chromatographic methods to isolate the pure this compound.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Indolium salt formation | 1,3,3-Trimethyl-2H-indole + alkyl halide; reflux in acetonitrile or ethanol | Quaternization yields indolium chloride salt |
| Quinolinium salt formation | 6-Methoxy-1,2,3,4-tetrahydroquinoline + methyl chloride or similar | Produces quinolinium chloride salt |
| Condensation | Indolium salt + quinolinium salt; reflux in ethanol or polar solvent; base catalyst (e.g., piperidine) | Forms ethylidene bridge via Knoevenagel-type condensation |
| Purification | Recrystallization from ethanol or chromatography | Ensures high purity and yield |
Alternative Synthetic Routes
- Some protocols may employ microwave-assisted synthesis to accelerate the condensation step, reducing reaction times from hours to minutes with comparable yields.
- Use of ionic liquids as solvents has been explored to improve selectivity and environmental profile.
- Variations in the alkylation step can introduce different counterions (e.g., tosylate instead of chloride), affecting solubility and stability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various quinolinium and indolinium derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in photonic devices.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Its photochromic properties allow it to be used in optical applications, where it can switch between different states upon exposure to light .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyanine Dyes with Indolium Cores
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0)
- Key Differences :
- Linker : Propenyl (CH=CH-CH₂) vs. ethylidene (CH₂-CH₂) in the target compound.
- Counterion : Iodide (I⁻) vs. chloride (Cl⁻).
- Substituents : Ethyl and dimethyl groups on the indolium core vs. trimethyl groups on the target compound’s indolylidene.
- Spectral Data: Property Target Compound CAS 14696-39-0 λmax (MeOH) Not reported 546 nm Molecular Weight ~401.93* 546.47 *Calculated based on molecular formula C₂₄H₂₆ClN₂O.
The propenyl linker in CAS 14696-39-0 extends conjugation, leading to a red-shifted absorption (546 nm) compared to ethylidene-linked analogs. The bulkier iodide counterion may also influence solubility and aggregation behavior .
1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)penta-1,3-dienyl]-3H-indolium
- Key Differences: Linker: Pentadienyl chain vs. ethylidene. Symmetry: Symmetric indolium cores vs. asymmetric quinolinium-indolylidene hybrid in the target compound.
- Implications :
Longer polymethine chains (e.g., pentadienyl) typically exhibit bathochromic shifts in absorption spectra. The asymmetric structure of the target compound may reduce crystallinity compared to symmetric dyes .
Tetrahydroquinolinone Derivatives
6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25)
- Structural Contrast: Core: 3,4-Dihydroquinolin-2-one vs. tetrahydroquinolinium chloride. Substituents: Amino and fluoro groups vs. methoxy and indolylidene.
- Functional Relevance :
Compounds like 25 are synthesized for biological activity (e.g., antimicrobial), whereas the target compound’s conjugated system suggests photophysical applications. Substituent electronegativity (e.g., fluorine in 25 ) alters electronic properties but lacks the π-conjugation critical for optical dyes .
Isoquinoline Derivatives
7-Isoquinolinol,1,2,3,4-tetrahydro-2-methyl-,hydrochloride (CAS 103028-82-6)
- Key Differences: Aromatic System: Isoquinoline vs. quinoline. Substituents: Methyl and hydroxyl groups vs. methoxy and indolylidene.
- Impact on Properties: The isoquinoline framework alters electronic distribution, while the hydroxyl group increases polarity. The target compound’s methoxy and indolylidene groups enhance lipophilicity and conjugation, favoring applications in non-polar media .
Data Table: Structural and Spectral Comparison
Research Findings and Implications
Linker Length and Conjugation :
- Ethylidene linkers (target compound) provide shorter conjugation pathways than propenyl or pentadienyl analogs, leading to hypsochromic shifts .
Counterion Effects :
- Chloride (target) vs. iodide (CAS 14696-39-0) influences solubility and aggregation. Iodide salts often exhibit lower solubility in polar solvents .
Substituent Positioning: Methoxy at position 6 (target) vs. amino/fluoro groups in tetrahydroquinolinones (e.g., 25) highlights divergent applications: optical vs. bioactive .
Biological Activity
The compound 1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride (CAS No. 6320-14-5) is a cationic dye known for its biological activity and applications in various fields including biochemistry and molecular biology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C25H29ClN2
- Molecular Weight: 392.97 g/mol
- Solubility: Slightly soluble in water and methanol
- Color: Purple to very dark purple
- Boiling Point: 608.73 °C
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, influencing various biochemical pathways. The following mechanisms have been identified:
- Inhibition of Cyclic Nucleotide Synthesis : The compound has shown potential as an inhibitor of guanylyl cyclase activity in specific cell lines, leading to decreased levels of cyclic guanosine monophosphate (cGMP) and subsequent effects on chloride ion transport .
- Fluorescent Properties : As a fluorescent dye derivative, it binds to biomolecules such as proteins and antibodies, facilitating tracking and imaging in biological samples .
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested in vitro against strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, studies on human colorectal carcinoma cells (T84) revealed that treatment with the compound resulted in significant reductions in cell viability due to increased apoptosis markers .
Case Studies
- Case Study 1 : In a study involving T84 cells treated with the compound at varying concentrations (10 µM to 100 µM), researchers observed a dose-dependent inhibition of cGMP accumulation induced by stable toxin (STa). The results indicated that higher concentrations significantly reduced fluid accumulation in an in vivo model of acute diarrhea .
- Case Study 2 : Another investigation focused on the compound's role as a fluorescent marker in live-cell imaging. It was successfully used to visualize cellular dynamics in real-time, showcasing its utility in tracking cellular processes such as migration and division.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H29ClN2 |
| Molecular Weight | 392.97 g/mol |
| Solubility | Slightly soluble in water |
| Boiling Point | 608.73 °C |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxic Concentration Range | 10 µM - 100 µM |
Q & A
Q. What are the recommended synthetic routes for preparing this compound with high purity?
The synthesis typically involves multi-step protocols, including cyclization and quaternization steps. A validated approach includes:
- Step 1 : Formation of the indole-derived enamine intermediate via condensation of 1,3-dihydro-1,3,3-trimethyl-2H-indole with an acetylating agent.
- Step 2 : Coupling with a tetrahydroquinoline precursor under basic conditions to form the conjugated system.
- Step 3 : Methoxylation at the 6-position using methoxide reagents, followed by quaternization with HCl to yield the chloride salt. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
A combination of techniques is critical:
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for methoxy (~δ 3.8 ppm), indole protons (δ 6.5–7.5 ppm), and quaternary N-methyl groups (δ 3.1–3.3 ppm) | Confirm substitution patterns and conjugation |
| HRMS | Molecular ion peak matching [C₂₃H₂₇ClN₂O]⁺ (calc. 406.18) | Validate molecular formula |
| IR | Stretching bands for C=N (1630–1650 cm⁻¹) and aromatic C-H (3050 cm⁻¹) | Identify functional groups |
| Cross-referencing with computational models (DFT) resolves ambiguities in stereoelectronic effects . |
Q. How does the compound’s structure influence its solubility and stability in different solvents?
The methoxy group enhances hydrophilicity in polar solvents (e.g., DMSO, methanol), while the indole-quinoline framework contributes to π-π stacking in nonpolar solvents. Stability studies show:
- Acidic conditions : Degradation via cleavage of the enamine bond (pH < 3).
- Light exposure : Photoisomerization of the ethylidene group necessitates storage in amber vials .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Key parameters include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–70°C (Step 1), 25°C (Step 3) | Prevents thermal decomposition |
| Catalyst | 10 mol% p-toluenesulfonic acid (Step 2) | Accelerates coupling efficiency |
| Solvent | Anhydrous DMF for quaternization | Reduces hydrolysis byproducts |
| Process analytical technology (PAT) tools, like in-situ FTIR, monitor intermediate formation in real time . |
Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives?
Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
- X-ray crystallography to unambiguously assign stereochemistry.
- Comparative DFT simulations to predict ¹³C chemical shifts for synthetic intermediates .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets?
Prioritize assays based on hypothesized mechanisms:
- Fluorescence polarization for DNA intercalation studies.
- Surface plasmon resonance (SPR) to quantify binding kinetics with proteins (e.g., kinases).
- Enzyme inhibition assays (IC₅₀ determination) using colorimetric substrates for oxidoreductases .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
Variations may stem from assay conditions or impurities. Recommendations:
- Reproducibility checks : Use standardized cell lines (e.g., HEK293 or HepG2) and control compounds.
- Purity validation : HPLC purity >98% (λ = 254 nm) to exclude confounding byproducts.
- Dose-response curves : Compare EC₅₀ values across independent labs to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
